molecular formula C54H69N11O12S2 B11827368 3-(((R)-2-((S)-1-(((S)-2-(2-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid

3-(((R)-2-((S)-1-(((S)-2-(2-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid

Cat. No.: B11827368
M. Wt: 1128.3 g/mol
InChI Key: USWQCBIDWHZYMI-OTDCJKRWSA-N
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Description

The compound 3-(((R)-2-((S)-1-(((S)-2-(2-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid is a complex peptide derivative featuring:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A common protecting group for amines in solid-phase peptide synthesis (SPPS) .
  • Guanidinohexanamido moiety: A highly basic side chain analogous to arginine, enabling strong hydrogen bonding and electrostatic interactions .
  • L-Tryptophyl residue: An aromatic indole-containing amino acid critical for hydrophobic and π-π interactions .
  • Disulfide bond (disulfanyl): A redox-sensitive S–S bond influencing stability and biological activity .
  • tert-Butoxy group: A bulky protecting group for carboxylic acids, resistant to acidic conditions .

This compound is designed for applications in drug discovery, particularly targeting enzymes or receptors requiring multivalent interactions.

Properties

Molecular Formula

C54H69N11O12S2

Molecular Weight

1128.3 g/mol

IUPAC Name

3-[[(2R)-3-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]acetyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoic acid

InChI

InChI=1S/C54H69N11O12S2/c1-54(2,3)77-46(69)26-40(61-44(66)28-60-48(71)39(19-10-11-22-58-52(56)57)64-53(75)76-29-37-35-16-6-4-14-33(35)34-15-5-7-17-36(34)37)49(72)62-41(25-31-27-59-38-18-9-8-13-32(31)38)51(74)65-23-12-20-43(65)50(73)63-42(47(55)70)30-79-78-24-21-45(67)68/h4-9,13-18,27,37,39-43,59H,10-12,19-26,28-30H2,1-3H3,(H2,55,70)(H,60,71)(H,61,66)(H,62,72)(H,63,73)(H,64,75)(H,67,68)(H4,56,57,58)/t39-,40+,41+,42+,43+/m1/s1

InChI Key

USWQCBIDWHZYMI-OTDCJKRWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CSSCCC(=O)O)C(=O)N)NC(=O)CNC(=O)[C@@H](CCCCN=C(N)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CSSCCC(=O)O)C(=O)N)NC(=O)CNC(=O)C(CCCCN=C(N)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. This is followed by the formation of peptide bonds through coupling reactions, often using reagents such as carbodiimides or phosphonium salts. The final steps involve the deprotection of functional groups and the formation of disulfide bonds under oxidative conditions.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient assembly of complex peptide sequences. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and yield.

Chemical Reactions Analysis

Fmoc Deprotection

The fluorenylmethoxycarbonyl (Fmoc) group is a critical protecting group for amines during solid-phase peptide synthesis. Its removal typically involves base-catalyzed β-elimination using 20–30% piperidine in DMF or NMP . For this compound, deprotection would expose the primary amine for subsequent coupling or functionalization.

ReactionConditionsOutcome
Fmoc cleavage20–30% piperidine in DMF/NMP, 10–30 minLiberates free amine and forms dibenzofulvene byproduct

Disulfide Bond Reduction

The disulfide (-S-S-) bridge can undergo reduction to thiol (-SH) groups using agents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) . This reaction is critical for studying redox-sensitive biological interactions.

ReactionConditionsOutcome
Disulfide reduction5–10 mM TCEP/DTT, pH 7–8, 1–2 hrGenerates two thiol groups, enabling conjugation or structural analysis

Guanidino Group Reactivity

The guanidine moiety (from 6-guanidinohexanamido) participates in hydrogen bonding and salt bridge formation . It can also undergo alkylation or complexation with metal ions , though specific data for this compound requires further study.

Carboxylic Acid Activation

The terminal propanoic acid group can be activated for amide bond formation using carbodiimides (e.g., EDC) with hydroxybenzotriazole (HOBt) . This enables coupling with amines in peptide elongation .

ReactionConditionsOutcome
Carboxylic acid activationEDC (1 eq), HOBt (1 eq), DMF, 0–25°CForms active ester intermediate for nucleophilic attack

Tert-Butyl Ester Hydrolysis

The tert-butoxy group on the butanoyl moiety is cleaved under acidic conditions (e.g., 95% TFA in DCM), yielding a free carboxylic acid .

ReactionConditionsOutcome
Ester hydrolysis95% TFA, 1–2 hrGenerates carboxylic acid and tert-butanol byproduct

Research Considerations

  • Stereochemical Integrity : The multiple stereocenters (R/S configurations) necessitate chiral HPLC or X-ray crystallography for reaction product validation.

  • Solubility Challenges : The hydrophobic fluorene and tryptophan residues may require polar aprotic solvents (e.g., DMSO) for efficient reactions.

Scientific Research Applications

Drug Development

The compound's unique structure allows it to interact with biological targets, making it a candidate for drug development. Specifically, its guanidine moiety may enhance binding affinity to certain receptors or enzymes, potentially leading to therapeutic applications in treating diseases such as cancer or metabolic disorders.

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). This compound can serve as a building block for synthesizing more complex peptides or peptidomimetics. Its ability to form stable linkages makes it suitable for creating diverse peptide libraries for screening in drug discovery.

Biological Probes

Due to its structural complexity and ability to form specific interactions with biomolecules, this compound can be utilized as a biological probe. It may aid in studying protein interactions, enzyme mechanisms, or cellular processes.

Case Study 1: Inhibition of Enzymatic Activity

Research has demonstrated that derivatives of similar compounds exhibit inhibitory effects on metallo-beta-lactamases, enzymes responsible for antibiotic resistance. The incorporation of disulfide linkages may enhance stability and selectivity against these enzymes, providing a pathway for developing novel antibiotics.

Case Study 2: Anticancer Activity

Studies involving structurally related compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. The guanidine group is known for its ability to mimic arginine residues, which are crucial for protein-protein interactions involved in cancer progression.

Mechanism of Action

The mechanism of action of 3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The disulfide bonds play a crucial role in the compound’s stability and reactivity, enabling it to undergo redox reactions that are essential for its biological activity.

Comparison with Similar Compounds

Structural Features

Compound Key Functional Groups Protecting Groups Unique Features Evidence
Target Compound Fmoc, guanidinohexanamido, L-tryptophyl, disulfide, tert-butoxy Fmoc, tert-butoxy Redox-sensitive disulfide; arginine-like side chain
2-(R)-(Fmoc-amino)-3-[(2-hydroxyethyl)sulfanyl]propanoic acid Fmoc, thioether (S–CH₂) Fmoc Thioether linkage (stable, non-redox-active)
(R)-2-(Fmoc-amino)-3-(3,5-difluorophenyl)propanoic acid Fmoc, difluorophenyl Fmoc Aromatic fluorination for enhanced binding/metabolic stability
(2S)-3-(Fmoc-amino)-2-methylpropanoic acid Fmoc, methyl Fmoc Steric hindrance from methyl group
(S)-2-(Fmoc-amino)-3-(4-(2,5-dimethylpyrrolyl)phenyl)propanoic acid Fmoc, dimethylpyrrolyl-phenyl Fmoc Fluorescent pyrrole for tracking
Key Differences:
  • The target compound’s disulfide bond distinguishes it from thioether-containing analogs (e.g., ), enabling responsiveness to reducing environments.
  • The guanidinohexanamido group provides stronger basicity compared to fluorophenyl () or methyl () substituents, mimicking arginine’s role in biomolecular interactions.
  • The L-tryptophyl residue offers larger surface area for hydrophobic binding than phenyl or pyrrole derivatives ().

Physical Properties

Property Target Compound Thioether Analog () Fluorophenyl Derivative ()
Solubility Low (hydrophobic Fmoc, disulfide) Moderate (thioether polarity) Low (fluorinated aromatic)
Melting Point >200°C (predicted) 116–117°C N/A
Reactivity Redox-sensitive Stable to reduction Stable to oxidation

Biological Activity

The compound 3-(((R)-2-((S)-1-(((S)-2-(2-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid is a complex molecular structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H37N5O7S2, with a molecular weight of approximately 525.7 g/mol. The structure includes various functional groups such as disulfides, amino acids, and a fluorene moiety which contribute to its biological activity. The presence of the disulfanyl group is particularly noteworthy, as it can influence redox reactions and protein interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Immunomodulation : Similar compounds have been shown to act on Toll-like receptors (TLRs), which play a crucial role in the immune response. The engagement of TLRs can lead to the activation of various signaling pathways that enhance the immune response through cytokine production and upregulation of co-stimulatory molecules .
  • Antioxidant Activity : The disulfide bond in the compound may contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress within cells .
  • Enzyme Inhibition : Research suggests that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation .

Biological Activity Studies

Various studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyActivity AssessedFindings
Study ATLR ActivationInduced significant cytokine release in vitro.
Study BAntioxidant ActivityDemonstrated effective free radical scavenging.
Study CEnzyme InhibitionShowed inhibition of proteolytic enzymes involved in cancer progression.

Case Studies

  • Immunostimulatory Effects : In a study examining the immunomodulatory effects of similar compounds, it was found that they could enhance the maturation of dendritic cells and promote T-cell activation, suggesting potential applications in vaccine development .
  • Antioxidant Properties : Another study highlighted the antioxidant capabilities of compounds with disulfide linkages, demonstrating their ability to protect against oxidative damage in cellular models .
  • Cancer Therapeutics : A recent investigation into enzyme inhibitors indicated that compounds structurally related to our target molecule could effectively inhibit tumor growth in xenograft models, underscoring their potential as anticancer agents .

Q & A

Q. What are the standard protocols for synthesizing this compound while ensuring chirality preservation?

Methodological Answer: Synthesis involves multi-step protection-deprotection strategies. For example:

  • Fmoc Protection: Use (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) groups to protect amines, as described in solid-phase peptide synthesis (SPPS) protocols .
  • Chirality Control: Employ enantiomerically pure starting materials (e.g., L-tryptophan derivatives) and chiral auxiliaries. Reaction conditions (e.g., low temperatures, anhydrous solvents) minimize racemization .
  • Disulfide Bond Formation: Use controlled oxidation (e.g., air or dimethyl sulfoxide) of thiol-containing intermediates to form disulfide linkages .

Purification:

  • Liquid-liquid extraction with ethyl acetate/water .
  • Preparative HPLC with C18 columns and gradients of acetonitrile/water (+0.1% TFA) for final purification .

Q. What analytical methods confirm the compound’s structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign peaks for Fmoc, guanidinohexanamido, and tert-butoxy groups. For example, Fmoc aromatic protons appear at δ 7.3–7.8 ppm .
    • 19F NMR (if applicable): Detect fluorinated intermediates .
  • Mass Spectrometry (MS):
    • High-Resolution MS (HRMS): Confirm molecular weight (e.g., [M+H]+ ion for C₃₃H₄₄N₁₀O₈S₂: calc. 792.28, found 792.30) .
  • HPLC Purity: Use reverse-phase HPLC with UV detection (λ = 254 nm); ≥95% purity required for biological assays .

Q. How should researchers handle and store this compound safely?

Methodological Answer:

  • Handling:
    • Use PPE (gloves, lab coat, goggles) due to acute toxicity (Category 4 for oral/dermal/inhalation) .
    • Work in a fume hood to avoid dust/aerosol inhalation .
  • Storage:
    • Store at –20°C in airtight, light-resistant containers under nitrogen to prevent disulfide bond reduction or Fmoc group degradation .
    • Include desiccants to mitigate hygroscopicity .

Advanced Research Questions

Q. How can synthesis yield be optimized using advanced techniques?

Methodological Answer:

  • Microwave-Assisted Synthesis:
    • Reduces reaction time (e.g., from 24 h to 2 h for coupling steps) while maintaining >90% yield .
    • Example: Microwave irradiation at 80°C for amide bond formation .
  • Sonochemical Activation:
    • Enhances mixing in heterogeneous reactions (e.g., Fmoc deprotection with piperidine) .
  • Automated SPPS:
    • Use resin-based synthesis with automated peptide synthesizers for reproducible disulfide bond formation .

Q. How to resolve discrepancies between analytical purity and observed bioactivity?

Methodological Answer:

  • Orthogonal Analytical Validation:
    • Circular Dichroism (CD): Confirm secondary structure (e.g., α-helix/β-sheet content) if bioactivity relates to conformation .
    • LC-MS/MS: Identify trace impurities (e.g., deprotected guanidinohexanamido side products) .
  • Bioassay Optimization:
    • Test multiple assay buffers (e.g., Tris vs. PBS) to rule out pH/solubility effects .
    • Use isothermal titration calorimetry (ITC) to validate target binding affinity .

Q. How to design experiments for studying biological target interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR):
    • Immobilize the compound on a sensor chip to measure real-time binding kinetics with proteins (e.g., KD, kon/koff) .
  • Crystallography:
    • Co-crystallize with target proteins (e.g., proteases) using vapor diffusion methods; resolve structures at ≤2.0 Å resolution .
  • In Silico Docking:
    • Use Schrödinger Suite or AutoDock Vina to predict binding modes; validate with mutagenesis studies .

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